Broxyquinoline

Description

BROXYQUINOLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

This compound is an organobromide compound. It is used as an anti-infective. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L689)

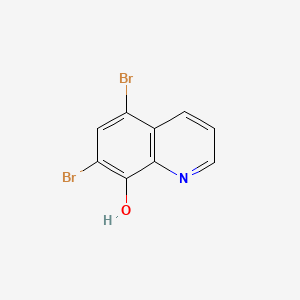

structure

Properties

IUPAC Name |

5,7-dibromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDASUJMDVPTNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045849 | |

| Record name | Broxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-74-4 | |

| Record name | 5,7-Dibromo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxyquinoline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | broxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | broxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5,7-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Broxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK4C618C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Broxyquinoline synthesis and derivatives

The 8-hydroxyquinoline scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological properties. Common strategies include substitutions at the C5 and C7 positions, modification of the hydroxyl group, and annulation to form fused ring systems.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for introducing aryl or vinyl substituents at the C4, C5, or C7 positions of the quinoline ring, typically starting from a halogenated precursor like broxyquinoline or its protected form.

General Experimental Protocol: Suzuki Coupling for 5-Aryl-8-HQ Derivatives

-

Protection: Protect the hydroxyl group of 5-bromo-8-hydroxyquinoline. A common protecting group is benzyl, which can be introduced using benzyl bromide in the presence of a base.

-

Coupling Reaction:

-

Combine the protected 5-bromo-8-hydroxyquinoline, an appropriate arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).

-

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogen transfer using a hydrogen source like cyclohexa-1,4-diene and a catalyst such as palladium on carbon (Pd/C).

-

Purification: Purify the final product by column chromatography.

Synthesis of Pyrano[3,2-h]quinoline Derivatives

These fused heterocyclic derivatives are often synthesized via a one-pot, three-component condensation reaction.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles

-

Reaction Setup: In a suitable flask, combine an 8-hydroxyquinoline derivative (e.g., 8-hydroxyquinoline-7-carbaldehyde), an aryl aldehyde, and malononitrile in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine.

-

Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC. The mechanism involves an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the 8-hydroxyquinoline and subsequent intramolecular cyclization.

-

Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold ethanol, and dried.

Synthesis of 8-Alkoxyquinoline Derivatives

Modification of the 8-hydroxyl group, for instance, through alkylation, can significantly alter the biological activity of the parent compound.

Experimental Protocol: General Alkylation of 8-Hydroxyquinoline

-

Reaction Setup: Dissolve the 8-hydroxyquinoline derivative in a suitable polar aprotic solvent, such as acetone or DMF.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

-

Alkylating Agent: Add the desired alkylating agent (e.g., ethyl 2-chloroacetate) to the mixture.

-

Reaction: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exhibit a multi-faceted mechanism of action, contributing to their broad-spectrum antimicrobial and potential therapeutic effects.

Antimicrobial Action

The primary antimicrobial mechanism is twofold:

-

Metal Ion Chelation: 8-Hydroxyquinolines are potent chelators of essential metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). By sequestering these ions, they inhibit crucial metalloenzymes involved in microbial metabolic and replication pathways, leading to bacteriostatic or bactericidal effects.

-

Membrane Disruption: The lipophilic nature of the quinoline ring allows the compound to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and ultimately leads to cell lysis and death.

Host-Target Interactions: HRH2 Blockade

Recent studies have identified 8-hydroxyquinolines, including this compound, as blockers of the Histamine Receptor 2 (HRH2). This interaction suggests that these compounds can modulate host physiological processes.

-

Mechanism: Molecular docking studies suggest that 8-hydroxyquinolines act as competitive antagonists, binding to the histamine binding pocket of the HRH2 G-protein coupled receptor (GPCR).

-

Signaling Pathway: Activation of HRH2 by histamine typically leads to the activation of the Gαs subunit of the associated G-protein. This triggers a cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). By blocking the receptor, this compound derivatives prevent this signaling cascade. In the gastrointestinal tract, this can modulate gastric acid secretion.

Visualizations

Diagram 1: General Synthesis of this compound

Caption: Synthetic pathway for this compound from o-aminophenol via the Skraup reaction.

Diagram 2: Mechanism of Antimicrobial Action

Caption: Dual antimicrobial mechanism of this compound via chelation and membrane disruption.

Diagram 3: HRH2 Blocker Discovery Workflow

Caption: Experimental workflow for identifying HRH2 blockers using a yeast-based sensor.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key findings.

Table 1: Antimicrobial and Antiparasitic Activity

| Compound | Target Organism/Protein | Activity Metric | Value | Reference |

| This compound | Cryptosporidium parvum (CpACBP1) | IC₅₀ | 64.9 µM | |

| This compound | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IC₅₀ | 5.8 µM | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | MIC | 0.1 µM | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | MIC | 1.1 µM | |

| 8-O-prenyl derivative (QD-12) | Mycobacterium smegmatis (Biofilm) | MIC | 12.5 µM |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Cytotoxicity and Host-Target Activity

| Compound | Target/Cell Line | Activity Metric | Value Range | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | MTS₅₀ | 6.25 ± 0.034 µg/mL | |

| 8-hydroxy-2-quinolinecarbaldehyde | Various Human Cancer Cell Lines | MTS₅₀ | 12.5 - 25 µg/mL | |

| This compound | HCT-8 (Human colorectal adenocarcinoma) | Activity | Almost no effect at 1 mM | |

| This compound | Vero Cells | Toxicity | Not significantly toxic at 10 µM |

MTS₅₀: Concentration causing 50% reduction in cell viability in an MTS assay.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The synthetic routes to these molecules are well-established, allowing for extensive structural modification to optimize activity and selectivity. Their multi-target mechanism of action, combining direct antimicrobial effects with modulation of host signaling pathways, makes them compelling candidates for further investigation in the development of novel anti-infective and therapeutic agents. This guide provides a foundational resource for researchers aiming to explore and expand upon the rich medicinal chemistry of the 8-hydroxyquinoline scaffold.

The Biological Activity of Broxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a dihalogenated derivative of 8-hydroxyquinoline, has long been recognized for its potent antimicrobial properties. Emerging research, however, has unveiled a broader spectrum of biological activities, positioning it as a molecule of significant interest for drug development beyond its traditional use. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory mechanisms. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its molecular interactions.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily centered around two key mechanisms:

-

Metal Ion Chelation: this compound is a potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic processes. By sequestering these ions, this compound effectively inhibits enzymatic activity, leading to the disruption of microbial growth and replication.[1] This mechanism is fundamental to its broad-spectrum antimicrobial activity.

-

Membrane Disruption: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of cellular membranes.[1] This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This direct action on the cell membrane contributes to its efficacy against a range of pathogens.

Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity, encompassing bacteria, fungi, protozoa, and viruses.

Antibacterial Activity

This compound has demonstrated modest activity against various bacterial species.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus epidermidis | - | 12.5 | 4 | [2] |

| Staphylococcus aureus | - | 12.5 | 4 | [2] |

| Acinetobacter baumannii | - | 12.5 | 4 | [2] |

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 8-hydroxyquinolines, including this compound, particularly against emerging multidrug-resistant pathogens like Candida auris. The dihalogenation at the C5 and C7 positions is a key structural feature for this activity.

Table 2: Antifungal Activity of this compound and Related Compounds

| Fungal Species | Compound | IC₅₀ (µM) | Reference |

| Candida auris | This compound | <10 | [3] |

| Candida auris | Clioquinol | <1 | [3] |

| Candida auris | Chloroxine | <1 | [3] |

Antiprotozoal Activity

This compound is classified as an antiprotozoal agent.[4] It inhibits the fatty acyl-CoA binding protein (CpACBP1) of Cryptosporidium parvum, a parasite that causes gastrointestinal illness.

Table 3: Antiprotozoal Activity of this compound

| Target Organism/Protein | Activity | Value | Reference |

| Cryptosporidium parvum (CpACBP1) | IC₅₀ | 64.9 µM | [5] |

Antiviral Activity

This compound has shown inhibitory effects against certain viruses, such as the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).

Table 4: Antiviral Activity of this compound

| Virus | Activity | Value | Reference |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IC₅₀ | 5.8 µM | [5] |

Anticancer Activity

The anticancer potential of this compound and related 8-hydroxyquinoline derivatives is an expanding area of research. Their mechanisms of action in cancer are multifaceted and appear to involve the inhibition of key signaling pathways and the induction of apoptosis. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, the inhibitory effects on pro-survival pathways are noteworthy. One of the key mechanisms is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

Inhibition of HIF-1α Signaling

This compound has been shown to exert inhibitory effects on the prolyl and asparaginyl hydroxylations of HIF-1α in vitro.[6] HIF-1α is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. By inhibiting its activity, this compound can potentially suppress tumor growth and metastasis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development | MDPI [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

Spectroscopic Analysis of Broxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of Broxyquinoline (5,7-dibromo-8-hydroxyquinoline). This compound is an antiseptic and disinfectant agent, and its structural elucidation and purity assessment are critical for its application in pharmaceutical development. This document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to Spectroscopic Techniques for this compound Analysis

Spectroscopic methods are indispensable tools in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances. For a molecule like this compound, these techniques provide a wealth of information regarding its electronic structure, functional groups, atomic connectivity, and molecular weight.

-

UV-Vis Spectroscopy is employed to study the electronic transitions within the conjugated system of the quinoline ring, providing information about the extent of conjugation and the presence of chromophores.

-

FT-IR Spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, such as the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the C-Br bonds.

-

NMR Spectroscopy (¹H and ¹³C) offers detailed insights into the molecular structure by mapping the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural confirmation.

-

Mass Spectrometry provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns.

Quantitative Spectroscopic Data of this compound

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from spectroscopic principles and analysis of closely related 8-hydroxyquinoline derivatives.

Table 1: UV-Visible Spectroscopic Data

| Parameter | Value | Solvent |

| λmax 1 | ~255 nm | Methanol/Ethanol |

| λmax 2 | ~320 nm | Methanol/Ethanol |

Table 2: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1585 | C=C stretch | Aromatic ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Phenolic Hydroxyl |

| 900-675 | C-H out-of-plane bend | Aromatic |

| 600-500 | C-Br stretch | Bromo-substituent |

Table 3: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.0 | Doublet of doublets | H2 |

| ~7.6 | Doublet of doublets | H4 |

| ~7.5 | Doublet of doublets | H3 |

| ~7.8 | Singlet | H6 |

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C8 |

| ~148 | C2 |

| ~138 | C4 |

| ~136 | C8a |

| ~130 | C6 |

| ~128 | C4a |

| ~122 | C3 |

| ~112 | C5 |

| ~110 | C7 |

Table 5: Mass Spectrometry Data

| m/z Value | Interpretation |

| 303/305/307 | [M]⁺˙ Molecular ion peak (isotopic pattern for two Br atoms) |

| 224/226 | [M - Br]⁺ |

| 196 | [M - 2Br]⁺ |

| 115 | [C₉H₅N]⁺˙ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

-

This compound reference standard

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Preparation of Working Standard: Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 10 µg/mL.

-

Spectrophotometric Measurement:

-

Use methanol as the blank.

-

Record the UV spectrum of the working standard solution from 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound reference standard

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Transfer a portion of the mixture into a pellet die.

-

Press the mixture under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound.

-

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound reference standard (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Spectral Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Assign the chemical shifts to the respective protons and carbons in the this compound structure.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound reference standard

-

Methanol or acetonitrile (LC-MS grade)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Mass Spectrometric Analysis:

-

Infuse the sample solution directly into the ion source or inject it through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak and observe its characteristic isotopic pattern due to the two bromine atoms.

-

If using tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to study the fragmentation pathways.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more specific applications, such as quantitative analysis in pharmaceutical formulations, method validation according to regulatory guidelines (e.g., ICH) would be required.

References

The Core of Coordination: A Technical Guide to the Metal Ion Chelation Properties of Broxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is a halogenated derivative of 8-hydroxyquinoline, a well-established bidentate chelating agent. Its biological activities, particularly its antimicrobial and antiseptic properties, are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides an in-depth exploration of the metal ion chelation properties of this compound, drawing upon data from its parent compound, 8-hydroxyquinoline, and its derivatives. This document details the structural basis of chelation, summarizes key quantitative parameters, presents detailed experimental protocols for characterization, and visualizes the logical and biological pathways influenced by its metal-binding capabilities.

Introduction: The Chemical Basis of this compound's Activity

This compound, a member of the 8-hydroxyquinoline family, exerts its biological effects primarily through the chelation of metal ions, with a notable affinity for iron and copper.[1] This process involves the formation of a five-membered ring with a central metal ion, coordinated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] This sequestration of essential metal ions disrupts vital cellular processes in microorganisms, such as enzymatic reactions, leading to the inhibition of growth and replication.[1][3] Furthermore, the lipophilic nature of the resulting metal-broxyquinoline complex is thought to facilitate the disruption of microbial cell membranes, contributing to its antimicrobial efficacy.[1][3] The diverse medicinal applications of 8-hydroxyquinoline derivatives, including their roles as antineurodegenerative and anticancer agents, are also largely attributed to their metal-chelating properties.[4][5]

Quantitative Chelation Data

While specific stability constants for this compound are not extensively reported in readily available literature, the data for its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives provide a strong indication of its chelation capabilities. The stability of these metal complexes is crucial for their biological activity.

| Ligand/Derivative | Metal Ion | Stoichiometry (Metal:Ligand) | Stability/Formation Constant (log K) | Method | Reference |

| 8-Hydroxyquinoline | Co(II) | 1:2 | - | Spectrophotometry | [1][6] |

| 8-Hydroxyquinoline | Ni(II) | 1:2 | - | Spectrophotometry | [1][6] |

| 8-Hydroxyquinoline | Cu(II) | 1:2 | - | Conductometric Titration | [1][6] |

| 8-Hydroxyquinoline | Ag(I) | 1:1 | 8.62 (Kf = 4.20x10⁸) | Spectrophotometry | [7] |

| Quercetin (a flavonoid with similar chelating motifs) | Al(III) | 1:1, 1:2 | log K₁=14.05, log K₂=10.02 | Potentiometry | [8][9] |

| Quercetin | Fe(II) | 1:1, 1:2 | log K₁=9.44, log K₂=3.86 | Potentiometry | [8][9] |

Note: The stability constants are highly dependent on experimental conditions such as solvent, pH, and ionic strength. The data for 8-hydroxyquinoline and quercetin are presented to provide a comparative context for the expected chelation strength of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the metal chelation properties of this compound and similar 8-hydroxyquinoline derivatives.

Synthesis of this compound Metal Complexes

This protocol is a general method adaptable for the synthesis of various this compound-metal complexes.

Materials:

-

This compound (5,7-dibromo-8-hydroxyquinoline)

-

Metal(II) salt (e.g., CuCl₂, FeCl₂, ZnCl₂)

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (for pH adjustment)

Procedure:

-

Prepare a solution of this compound in ethanol.

-

Prepare an aqueous solution of the chosen metal(II) salt.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

Adjust the pH of the mixture to the optimal level for complex formation (typically slightly acidic to neutral, but may vary) using ammonium hydroxide.

-

The mixture is then heated and stirred for a specified duration to ensure complete reaction.

-

The resulting precipitate of the metal-broxyquinoline complex is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[10]

Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12][13]

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Stock solution of the metal salt of the same molar concentration in a compatible solvent.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant.[13]

-

For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. This wavelength is determined beforehand by scanning the spectrum of a solution containing the complex.

-

Plot the absorbance versus the mole fraction of the ligand (this compound).

-

The plot will typically show two linear portions that intersect at a maximum absorbance. The mole fraction at this intersection point corresponds to the stoichiometry of the complex.[11][12] For a 1:2 metal-to-ligand ratio, the maximum will be at a mole fraction of approximately 0.67 for the ligand.[12]

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.[14][15]

Materials:

-

Standardized solution of a strong base (e.g., NaOH).

-

Solutions of this compound, the metal salt, and a strong acid (e.g., HCl).

-

A pH meter with a glass electrode.

-

A constant temperature water bath.

Procedure:

-

Prepare a series of solutions containing: (a) the strong acid, (b) the strong acid and this compound, and (c) the strong acid, this compound, and the metal salt.

-

Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added for each titration.

-

From the titration curves, the protonation constants of this compound and the stability constants of the metal-broxyquinoline complex can be calculated using established methods, such as the Irving-Rossotti method.[9][14]

Antimicrobial Susceptibility Testing

This protocol outlines the agar well diffusion method to assess the antimicrobial activity of this compound and its metal complexes.

Materials:

-

This compound and its synthesized metal complexes.

-

Bacterial and/or fungal strains.

-

Appropriate agar growth medium (e.g., Mueller-Hinton agar for bacteria).

-

Sterile petri dishes.

-

Dimethyl sulfoxide (DMSO) for dissolving compounds.

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate.

-

Create uniform wells in the agar using a sterile borer.

-

Add a known concentration of the test compound (dissolved in DMSO) to each well. A control with DMSO alone should be included.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[16][17]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed biological impact of this compound's metal chelation.

Caption: Workflow for the synthesis of this compound-metal complexes.

Caption: Workflow for Job's method of continuous variation.

Caption: Logical pathway of this compound's biological effects.

Impact on Biological Pathways

The metal chelation properties of this compound and its analogs have significant implications for various biological pathways, particularly those that are metal-dependent.

Antimicrobial Action

By sequestering essential transition metals like iron and copper, this compound deprives bacteria and fungi of vital cofactors for enzymes involved in cellular respiration and DNA replication.[1][3] This leads to a bacteriostatic or bactericidal effect. The formation of a lipophilic metal-broxyquinoline complex may also enhance its ability to penetrate microbial cell walls and disrupt membrane integrity.[1]

Neuroprotection and Alzheimer's Disease

An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease. These metals can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[18][19][20] 8-Hydroxyquinoline derivatives, by chelating these metal ions, can inhibit the formation of these Aβ aggregates and may even contribute to their disaggregation.[4][18][19] This action is a key strategy in the development of therapeutics for neurodegenerative diseases.

Potential Modulation of Signaling Pathways

While direct studies on this compound are limited, the chelation of intracellular metal ions can be logically inferred to impact signaling pathways sensitive to metal homeostasis and oxidative stress. For instance, the mitogen-activated protein kinase (MAPK) signaling pathways are known to be affected by metal-induced toxicity.[21] By modulating the intracellular concentrations of redox-active metals like copper and iron, this compound could potentially influence these pathways, although further research is needed to elucidate the precise mechanisms.

Conclusion

This compound's potent metal ion chelation properties are central to its biological activity. While a comprehensive set of quantitative data for this compound itself remains to be fully established, the extensive research on its parent compound, 8-hydroxyquinoline, provides a robust framework for understanding its coordination chemistry. The experimental protocols detailed in this guide offer a foundation for further investigation into the specific thermodynamic and kinetic parameters of this compound's interactions with various metal ions. The continued exploration of these properties is crucial for the development of new therapeutic agents that target metal-dependent pathological processes.

References

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. scispace.com [scispace.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 13. Job plot - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Current understanding of metal-dependent amyloid-β aggregation and toxicity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 21. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Broxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research on Broxyquinoline, a halogenated hydroxyquinoline derivative. The document summarizes key findings related to its antimicrobial, antiparasitic, and potential anticancer activities, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Mechanisms of Action

This compound's biological activities are primarily attributed to two key mechanisms: metal ion chelation and membrane disruption[1]. It effectively binds to and sequesters essential metal ions, particularly iron and copper, which are crucial cofactors for various microbial enzymes. This chelation disrupts vital metabolic processes, leading to the inhibition of microbial growth and replication[1]. Additionally, this compound can intercalate into the lipid bilayer of cell membranes, causing structural instability, increased permeability, and eventual cell death[1]. Recent studies also suggest that this compound may possess anti-inflammatory properties by modulating signaling molecules involved in inflammatory responses, although the precise pathways are still under investigation[1].

Dual antimicrobial mechanism of this compound.

Quantitative In Vitro Activity

The following tables summarize the reported quantitative data for this compound's activity against various targets.

Table 1: Antiparasitic and Antiviral Activity of this compound

| Target | Assay Type | Metric | Value (µM) | Reference |

| Cryptosporidium parvum Acyl-CoA Binding Protein 1 (CpACBP1) | Inhibition Assay | IC50 | 64.9 | [2] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Inhibition Assay | IC50 | 5.8 | [2] |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay Type | Metric | Value (µM) | Reference |

| Staphylococcus epidermidis | Broth Microdilution | MIC | 12.5 | [3] |

| Staphylococcus aureus | Broth Microdilution | MIC | 12.5 | [3] |

| Acinetobacter baumannii | Broth Microdilution | MIC | 12.5 | [3] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |

| Human Ileocecal Colorectal Adenocarcinoma (HCT-8) | Cell Viability Assay | 10 µM, 1 mM | 44 h | No significant inhibitory effect | [2] |

| Vero Cells | Cytotoxicity Assay | 10 µM | 72 h | No significant toxicity | [2] |

| Yeast | Yeast Toxicity Assay | >100 µM | 2.5 h | ~20% reduction in cell growth | [4] |

Detailed Experimental Protocols

This section outlines the general methodologies for the key in vitro assays referenced in the literature.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (broth with bacteria, no drug) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Adherent cells (e.g., HCT-8, Vero) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 44 or 72 hours).

-

MTT Addition: The medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.

Other In Vitro Activities and Future Directions

Histamine H2 Receptor (HRH2) Blockade

Preliminary studies have identified this compound as a potential blocker of the histamine H2 receptor (HRH2)[4]. This finding suggests a possible role for this compound in modulating gastric acid secretion, as HRH2 is a key regulator of this process[4]. Further investigation into the competitive or non-competitive nature of this inhibition and its downstream signaling effects is warranted.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Hydroxylation

This compound has been shown to inhibit the prolyl and asparaginyl hydroxylations of HIF-1α in vitro[5]. HIF-1α is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer therapy. This inhibitory activity suggests a potential anticancer mechanism for this compound that is independent of its antimicrobial properties.

Proposed inhibition of HIF-1α hydroxylation by this compound.

Conclusion

The preliminary in vitro data for this compound highlight its potential as a broad-spectrum antimicrobial and antiparasitic agent. Its multifaceted mechanism of action, involving both metal ion chelation and membrane disruption, may offer an advantage in overcoming resistance. Furthermore, its newly identified activities as an HRH2 blocker and an inhibitor of HIF-1α hydroxylation open up exciting new avenues for research in areas beyond infectious diseases, including gastroenterology and oncology. Further in-depth studies are required to fully elucidate these novel mechanisms and to translate these promising in vitro findings into potential therapeutic applications.

References

Broxyquinoline: A Technical Guide on its Antiprotozoal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has long been recognized for its broad-spectrum antimicrobial properties, including activity against pathogenic protozoa. This technical guide synthesizes the available scientific information on this compound's role as an antiprotozoal agent, with a focus on its mechanism of action, and provides generalized experimental protocols for its evaluation. While specific quantitative efficacy data for this compound against protozoa such as Entamoeba histolytytica and Giardia lamblia is limited in contemporary literature, this guide serves as a foundational resource for researchers seeking to further investigate its therapeutic potential.

Introduction

Protozoal infections, such as amoebiasis and giardiasis, continue to pose significant global health challenges, particularly in regions with limited access to clean water and sanitation. While a number of antiprotozoal agents are available, the emergence of drug resistance and the potential for adverse effects necessitate the exploration of new and repurposed therapeutic compounds. This compound (5,7-dibromo-8-hydroxyquinoline) is one such compound with a history of use in treating intestinal infections. This document provides a detailed overview of its core antiprotozoal characteristics.

Mechanism of Action

The antiprotozoal activity of this compound is primarily attributed to a dual mechanism targeting essential cellular processes of the parasite.[1]

-

Metal Ion Chelation: this compound is a potent chelating agent, with a high affinity for essential metal ions such as iron (Fe) and copper (Cu).[1] These metal ions are critical cofactors for a variety of enzymes involved in the metabolic pathways of protozoa. By sequestering these ions, this compound effectively inhibits these vital enzymatic reactions, leading to a disruption of microbial growth and replication.[1]

-

Cell Membrane Disruption: The compound can intercalate into the lipid bilayer of the protozoal cell membrane. This insertion disrupts the structural integrity of the membrane, leading to increased permeability and the eventual lysis and death of the cell.[1]

This multi-pronged attack enhances its efficacy as an antimicrobial agent.[1]

Visualizing the Mechanism of Action

Caption: Mechanism of action for this compound against protozoal cells.

Quantitative Data

| Compound | Protozoa | Assay Type | IC50 / EC50 (µM) | Reference |

| Metronidazole | Entamoeba histolytica | In vitro | 1.46 | (Hayat et al., 2011) |

| Chloroquine-based chalcones | Entamoeba histolytica | In vitro | More active than Metronidazole | (Hayat et al., 2011) |

| Tinidazole | Entamoeba histolytica | In vitro | 12.4 | (Bansal et al., 2004) |

| Metronidazole | Entamoeba histolytica | In vitro | 13.2 | (Bansal et al., 2004) |

| Fumagillin | Giardia lamblia (GS isolate) | In vitro | 0.002 | (Chen et al., 2010) |

| Metronidazole | Giardia lamblia (WB isolate) | In vitro | 2.1 | (Chen et al., 2010) |

Experimental Protocols

While specific protocols for testing this compound are not detailed in recent literature, the following are generalized, standard methodologies for assessing the in vitro susceptibility of Entamoeba histolytica and Giardia lamblia to antiprotozoal compounds. These can be adapted for the evaluation of this compound.

In Vitro Susceptibility of Entamoeba histolytica

This protocol is based on established methods for determining the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.

Materials:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 culture medium

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Metronidazole)

-

Negative control (solvent vehicle)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Cell viability assay reagent (e.g., resazurin-based)

Procedure:

-

Culturing Trophozoites: Axenically cultivate E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Cell Seeding: Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells for positive and negative controls.

-

Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.

-

Determining Inhibition:

-

Microscopic Examination: Observe the trophozoites under an inverted microscope for morphological changes and reduction in number.

-

Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility of Giardia lamblia

This protocol outlines a method to determine the 50% effective concentration (EC50) of a drug against G. lamblia trophozoites.

Materials:

-

G. lamblia trophozoites (e.g., WB or GS strain)

-

TYI-S-33 culture medium supplemented with bovine bile

-

96-well microtiter plates

-

This compound stock solution

-

Positive control (e.g., Metronidazole)

-

Negative control (solvent vehicle)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

ATP-based luminescence assay kit

Procedure:

-

Culturing Trophozoites: Culture G. lamblia trophozoites in modified TYI-S-33 medium at 37°C.

-

Cell Seeding: Harvest trophozoites and adjust the cell density. Seed the cells into 96-well plates.

-

Drug Application: Add serial dilutions of this compound to the wells, including appropriate controls.

-

Incubation: Incubate the plates in an anaerobic or microaerophilic environment at 37°C for 24-48 hours.

-

Determining Viability:

-

Trophozoite Adherence: Assess the adherence of trophozoites to the bottom of the wells, as viable parasites will remain attached.

-

ATP Luminescence Assay: Use an ATP-based assay to measure the metabolic activity of the viable trophozoites, which correlates with cell number.

-

-

EC50 Calculation: Determine the EC50 value by plotting the percentage of viable cells against the log of the drug concentration.

Experimental Workflow Diagram

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

Conclusion and Future Directions

This compound's established mechanisms of action—metal ion chelation and membrane disruption—present a solid rationale for its activity against protozoan parasites. However, the lack of recent, specific quantitative data against key pathogens like E. histolytica and G. lamblia highlights a significant gap in the current understanding of its potential.

For drug development professionals and researchers, this presents an opportunity. A systematic re-evaluation of this compound and its derivatives using modern, standardized in vitro and in vivo models is warranted. Future studies should focus on:

-

Determining the IC50 and EC50 values against a panel of clinically relevant protozoan strains, including drug-resistant isolates.

-

Elucidating the specific molecular targets of its chelation and membrane-disrupting activities.

-

Investigating its efficacy and safety in animal models of amoebiasis and giardiasis.

Such research would be invaluable in determining if this historical compound can be repurposed as a viable therapeutic agent in the contemporary fight against protozoal diseases.

References

Broxyquinoline: A Technical Guide to its Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has demonstrated notable efficacy in the inhibition of a broad spectrum of microbial pathogens. This technical guide provides an in-depth analysis of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The primary modes of antimicrobial activity—metal ion chelation and cell membrane disruption—are explored in detail, offering a comprehensive resource for researchers and professionals engaged in the development of novel anti-infective agents.

Introduction

This compound is a synthetic compound recognized for its antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa.[1] Its therapeutic applications have been centered on treating intestinal infections. Understanding the multifaceted mechanisms through which this compound exerts its inhibitory effects on microbial growth is crucial for its potential optimization and broader application in combating infectious diseases. This document synthesizes available scientific information to present a detailed overview of its antimicrobial profile.

Core Mechanisms of Antimicrobial Action

This compound's efficacy stems from a dual mechanism of action that targets fundamental microbial processes: metal ion chelation and disruption of cell membrane integrity.[1]

Metal Ion Chelation

A primary mechanism of this compound is its ability to chelate essential metal ions, particularly divalent cations such as iron (Fe²⁺) and copper (Cu²⁺).[1] These metal ions are critical cofactors for a multitude of microbial enzymes involved in vital metabolic pathways.[1] By sequestering these ions, this compound renders them unavailable for biological processes, leading to the inhibition of enzymatic activity and subsequent disruption of microbial metabolism. This ultimately results in the cessation of microbial growth and replication.[1] The chelation of metal ions is a key factor in the broad-spectrum activity of 8-hydroxyquinoline derivatives.

Cell Membrane Disruption

In addition to its chelating properties, this compound directly impacts the integrity of the microbial cell membrane.[1] The compound is capable of intercalating into the lipid bilayer of the cell membrane, which leads to structural disruptions.[1] This intercalation destabilizes the membrane, increasing its permeability and leading to the leakage of essential intracellular components. The loss of membrane integrity ultimately results in cell death.[1] This direct action on the cell membrane contributes significantly to the potent antimicrobial effect of this compound.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against various pathogenic microbes. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) data.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus epidermidis | - | 4 | 12.5 | [2] |

| Staphylococcus aureus | - | 4 | 12.5 | [2] |

| Acinetobacter baumannii | - | 4 | 12.5 | [2] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Strain(s) | IC50 Range (µM) | Reference |

| Candida auris | 13 strains | 0.16 - 0.33 | [3] |

Experimental Protocols

Standardized methodologies are critical for the accurate assessment of antimicrobial efficacy. The following sections detail the general protocols for determining MIC values and evaluating biofilm inhibition.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted in the growth medium to achieve a final concentration in the wells.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

-

MIC Determination: Following incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Biofilm Inhibition Assessment: Crystal Violet Assay

The crystal violet assay is a common method for quantifying biofilm formation and assessing the inhibitory effects of antimicrobial compounds.

Methodology:

-

Biofilm Culture: A standardized bacterial suspension is added to the wells of a microtiter plate, along with varying concentrations of this compound. The plate is incubated under conditions that promote biofilm formation.

-

Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a defined period.

-

Washing: Excess stain is removed by washing the wells with water.

-

Solubilization: The crystal violet that has stained the biofilm is solubilized with a suitable solvent, such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer at a specific wavelength (typically 570-600 nm). The absorbance is proportional to the amount of biofilm present.

Conclusion

This compound exhibits a potent antimicrobial effect through the synergistic mechanisms of metal ion chelation and cell membrane disruption. The quantitative data presented in this guide underscore its efficacy against a range of pathogenic bacteria and fungi. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of its antimicrobial properties. Further research into the specific microbial signaling pathways affected by this compound could unveil additional therapeutic targets and enhance its potential as a valuable anti-infective agent. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery and development.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Broxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxyquinoline, a derivative of 8-hydroxyquinoline, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its potent and specific inhibition of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved in its investigation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NLRP3-associated inflammatory diseases.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary anti-inflammatory effect of this compound stems from its direct inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Upon activation by a wide range of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).

This compound has been identified as a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism does not affect the activation of other inflammasomes like NLRC4 or AIM2.[1] Mechanistically, this compound directly targets the Arg165 residue of the NLRP3 protein.[1][3] This interaction is crucial as it prevents the subsequent downstream events necessary for inflammasome activation, including:

-

NEK7-NLRP3 interaction: The binding of NEK7 to NLRP3 is a critical step for inflammasome activation.

-

NLRP3 oligomerization: The assembly of multiple NLRP3 proteins into a larger complex.

-

ASC speck formation: The recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to form a large signaling platform.

Importantly, the inhibitory action of this compound on the NLRP3 inflammasome is independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] The NF-κB pathway is a central regulator of inflammation, and its independence from this compound's mechanism suggests a targeted mode of action.

Signaling Pathway of this compound's NLRP3 Inhibition

The following diagram illustrates the specific inhibitory action of this compound on the NLRP3 inflammasome signaling cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models.

In Vitro Inhibition of NLRP3 Inflammasome

This compound demonstrates a dose-dependent inhibition of IL-1β release from lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) stimulated with NLRP3 activators.

| Assay | Cell Type | Stimulant | This compound IC50 | Reference |

| IL-1β Release | LPS-primed BMDMs | Nigericin | ~5 µM | [1][2] |

| IL-1β Release | LPS-primed BMDMs | ATP | ~5 µM | [1][3] |

In Vivo Efficacy in Inflammatory Disease Models

This compound has been shown to significantly attenuate inflammation in murine models of NLRP3-driven diseases.

This model mimics the inflammatory response seen in gout. This compound treatment leads to a significant reduction in neutrophil infiltration into the peritoneal cavity.

| Treatment Group | Neutrophil Count (x10^5) in Peritoneal Lavage | Reference |

| Vehicle | Data not available in abstract | [1][2] |

| This compound | Significantly reduced | [1][3] |

EAE is a widely used model for multiple sclerosis. This compound treatment ameliorates the clinical severity of the disease.

| Treatment Group | Mean Clinical Score | Reference |

| Vehicle | Data not available in abstract | [1][2] |

| This compound | Significantly lower | [1][3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

NLRP3 activator (e.g., Nigericin, ATP)

-

ELISA kit for mouse IL-1β

Procedure:

-

Cell Culture: Plate BMDMs in a 96-well plate at a suitable density and culture overnight.

-

Priming: Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 1 hour).

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin or ATP, for the recommended time.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the IL-1β concentration against the log of the this compound concentration.

In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model

This protocol describes the induction of peritonitis in mice using MSU crystals and the assessment of this compound's therapeutic effect.[4][5][6][7]

Materials:

-

C57BL/6 mice

-

Monosodium urate (MSU) crystals

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or microscope for cell counting

-

ELISA kit for mouse IL-1β

Procedure:

-

Animal Dosing: Administer this compound or a vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Peritonitis: After a predetermined time (e.g., 1 hour), inject a suspension of MSU crystals in sterile PBS into the peritoneal cavity of the mice.[4][5][6][7]

-

Sample Collection: At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS.[4][5][6][7]

-

Cell Analysis: Centrifuge the collected peritoneal lavage fluid to pellet the cells. Resuspend the cells and determine the total and differential leukocyte counts, with a focus on neutrophils, using flow cytometry or manual counting with a hemocytometer after appropriate staining.

-

Cytokine Analysis: Use the supernatant from the centrifuged lavage fluid to measure the levels of inflammatory cytokines, such as IL-1β, by ELISA.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol details the induction of EAE in mice and the evaluation of this compound's effect on disease progression.[8][9][10][11]

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin

-

This compound

Procedure:

-

EAE Induction: Emulsify the MOG35-55 peptide in CFA and immunize mice subcutaneously. Administer pertussis toxin intraperitoneally on the day of immunization and a subsequent time point (e.g., 48 hours later).[8][9][10][11]

-

Treatment: Begin daily administration of this compound or vehicle at a predetermined time, which could be prophylactic (before disease onset) or therapeutic (after disease onset).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis. Assign a clinical score based on a standardized scale (e.g., 0-5).[9][11][12][13][14][15]

-

Histological Analysis: At the termination of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

Other Potential Signaling Pathways

While the primary anti-inflammatory mechanism of this compound is through NLRP3 inhibition, the involvement of other key inflammatory signaling pathways warrants consideration.

NF-κB Signaling Pathway

Current evidence suggests that this compound's inhibitory effect on the NLRP3 inflammasome is independent of the NF-κB pathway.[1][2][3] Studies on other quinoline derivatives have shown modulation of NF-κB, but this has not been demonstrated for this compound itself.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical regulators of inflammation. At present, there is no direct evidence from the available literature to suggest that this compound exerts its anti-inflammatory effects through the modulation of MAPK signaling. Further investigation is required to explore this possibility.

Conclusion

This compound is a potent and specific inhibitor of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation and the subsequent release of IL-1β. This mechanism is independent of the NF-κB pathway. In vivo studies have confirmed its therapeutic potential in models of gout and multiple sclerosis. The data and protocols presented in this guide provide a solid foundation for further research into the anti-inflammatory properties of this compound and its development as a targeted therapeutic for a range of NLRP3-driven inflammatory diseases. Future studies should aim to further elucidate the full spectrum of its molecular interactions and to confirm its efficacy and safety in more complex preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. NEK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Broxyquinoline Structural Analogs and Their Properties

Executive Summary

This compound, a halogenated 8-hydroxyquinoline, is a compound known for its broad-spectrum antimicrobial and antiseptic properties. Its mechanism of action is primarily attributed to its ability to chelate essential metal ions, disrupting microbial metabolic processes and cell membrane integrity.[1] This core scaffold has served as a versatile template for the development of numerous structural analogs with a wide array of pharmacological activities, including enhanced antimicrobial, antifungal, antiviral, and anticancer effects.[2][3][4] This guide provides a comprehensive overview of this compound and its analogs, focusing on their structure-activity relationships (SAR), quantitative biological data, experimental methodologies, and mechanisms of action. The information is intended to serve as a technical resource for professionals engaged in drug discovery and development.

This compound and the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry.[2] this compound (5,7-dibromo-8-hydroxyquinoline) is a classic example, demonstrating how halogenation can enhance biological activity.[5] The primary mechanism for 8-HQ derivatives involves the chelation of divalent metal cations like iron (Fe²⁺) and copper (Cu²⁺), which are crucial cofactors for many microbial enzymes.[1] This sequestration leads to the inhibition of essential biochemical pathways and can also disrupt the integrity of the microbial cell membrane, ultimately leading to cell death.[1]

Mechanism of Action: Metal Ion Chelation

The core mechanism of this compound and its analogs is their function as metal ion chelators. This process disrupts cellular homeostasis in pathogens.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]